2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid
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Overview
Description
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid, commonly known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. DPBS is a sulfonic acid derivative of diazepam, a well-known benzodiazepine drug that is commonly used for its anxiolytic and sedative effects. However, unlike diazepam, DPBS is not used for medical purposes but rather as a research tool due to its unique properties.
Mechanism Of Action
DPBS exerts its effect on the GABA-A receptor by binding to a specific site on the receptor, known as the benzodiazepine site. This binding enhances the effect of GABA on the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the cell membrane. This hyperpolarization results in the inhibition of neuronal activity, leading to the anxiolytic and sedative effects observed with benzodiazepine drugs.
Biochemical And Physiological Effects
DPBS has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. These effects are mediated through the GABA-A receptor and are similar to those observed with benzodiazepine drugs. However, unlike benzodiazepines, DPBS does not have any affinity for the benzodiazepine binding site on the GABA-A receptor, making it a unique tool for studying the receptor.
Advantages And Limitations For Lab Experiments
DPBS has several advantages as a research tool, including its high potency, selectivity, and lack of affinity for the benzodiazepine binding site. These properties make DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, DPBS also has some limitations, including its limited solubility in aqueous solutions and the potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research involving DPBS, including the development of new analogs with improved properties and the use of DPBS in the study of neurological disorders such as epilepsy and anxiety disorders. Additionally, DPBS could be used in combination with other drugs to enhance their therapeutic effects or to overcome drug resistance. Overall, DPBS has significant potential as a research tool and could lead to the development of new treatments for a wide range of neurological disorders.
Scientific Research Applications
DPBS is widely used in scientific research as a tool to study the GABA-A receptor, which is a key player in the central nervous system. DPBS is a positive allosteric modulator of the GABA-A receptor, which means that it enhances the effect of GABA, the main inhibitory neurotransmitter in the brain. This property makes DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions.
properties
CAS RN |
133804-52-1 |
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Product Name |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-5-propylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22N2O3S/c1-2-4-12-5-6-13(14(11-12)20(17,18)19)16-9-3-7-15-8-10-16/h5-6,11,15H,2-4,7-10H2,1H3,(H,17,18,19) |
InChI Key |
NGNBMODIBJBTLS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
synonyms |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.